sEH Inhibitory Activity: The Methylsulfonyl Derivative Is Essentially Inactive, Whereas N-Alkyl Congeners Retain Moderate Potency
The target compound exhibits an IC₅₀ greater than 10,000 nM against recombinant human sEH in a fluorescence-based assay using PHOME substrate, indicating negligible enzyme inhibition [1]. In contrast, the 9-methyl analog (9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) demonstrates an IC₅₀ of 600 nM under comparable assay conditions against the human sEH catalytic domain (residues 1–555) expressed in E. coli, representing at least a 16.7-fold difference in potency [2]. For further context, the optimized spirocyclic urea lead (+)-22, which bears a urea pharmacophore attached to the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, achieves an IC₅₀ of 4.99 ± 0.18 nM—over 2,000-fold more potent than the target compound and over 120-fold more potent than the 9-methyl analog [3]. This graded activity profile establishes the N-methylsulfonyl compound as a validated negative control for sEH screening cascades, where its lack of inhibitory activity is a functional asset rather than a liability.
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: IC₅₀ = 600 nM; (+)-22 (urea-based spirocyclic sEH inhibitor): IC₅₀ = 4.99 ± 0.18 nM |
| Quantified Difference | >16.7-fold less active than the 9-methyl analog; >2,000-fold less active than the optimized lead (+)-22 |
| Conditions | Recombinant human sEH; PHOME fluorescent substrate; pre-incubation 1 min (target compound) or 30–45 min (9-methyl analog); biochemical assay (cell-free) |
Why This Matters
For labs running sEH inhibitor screening programs, this compound serves as a structurally matched negative control that eliminates confounding residual enzyme inhibition seen with N-alkyl analogs.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807): 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol; sEH IC₅₀ > 10,000 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed May 2026). View Source
- [2] BindingDB. BDBM50561466 (CHEMBL4760881): 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol; sEH IC₅₀ = 600 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50561466 (accessed May 2026). View Source
- [3] Lukin, A.; et al. Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorg. Chem. 2018, 80, 655–667. DOI: 10.1016/j.bioorg.2018.07.014. View Source
